molecular formula C16H12Cl2FNOS B2409708 7-chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one CAS No. 303987-49-7

7-chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

Cat. No. B2409708
CAS RN: 303987-49-7
M. Wt: 356.24
InChI Key: LEAQCYNBKUANGO-UHFFFAOYSA-N
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Description

7-chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, commonly referred to as 7-C-FBT, is a synthetic compound with many applications in research and laboratory experiments. This compound is a member of the benzothiazepinone family, which has a unique chemical structure and a wide range of biological activities. 7-C-FBT has been used in a variety of research studies, including studies of its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis for Metabolic Studies : The compound, under the name Fludiazepam, was labeled with carbon-14 for metabolic studies. Its synthesis involved several stages, including carbonation of o-fluorophenyllithium and cyclization processes (Nakatsuka et al., 1977).

  • Development of Novel Compounds : Research has been conducted on synthesizing novel 1,5-benzothiazepine compounds. These compounds exhibited interesting biological activities, including antifungal properties against Candida albicans (Pant et al., 2021).

  • Efficient Synthesis Methods : Practical methods have been developed for synthesizing 7,8-disubstituted and 3,7,8-trisubstituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. This synthesis approach offers efficient access to the benzothiazepinone core (Zhao & Liu, 2007).

  • Chemical Transformations : Studies on the chemical transformations of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones have been conducted to produce various derivatives, including N-Acyl and N-alkyl derivatives (Levai, 1992).

  • Solid-Phase Synthesis : A solid-phase synthesis route for 3,5-disubstituted 1,5-benzothiazepin-4(5H)-ones has been established, providing a method to obtain these compounds in optically pure form (Schwarz et al., 1999).

  • Potential Cardiovascular Agents : The synthesis of fluorinated 1,5-benzothiazepines as prospective cardiovascular agents has been explored. These compounds were evaluated for their structures and potential cardiovascular effects (Pant et al., 1997).

  • Mass Spectrometric Studies : The mass spectrometric behavior of various 1,5-benzothiazepine derivatives has been investigated, providing insights into their molecular structure and potential applications (Xu et al., 2000).

Biological and Pharmacological Activities

  • Antimicrobial Activity : Several 1,5-benzothiazepine derivatives have been synthesized and evaluated for their antimicrobial activity. These studies help in understanding the potential of these compounds as antimicrobial agents (Pant et al., 2006).

  • Inhibition of Mitochondrial Na+/Ca2+ Exchange : One derivative, CGP-37157, showed potential in attenuating free fatty acid efflux in rat cerebral cortex during ischemia-reperfusion injury. This suggests its role in mitigating ischemic brain damage (Pilitsis et al., 2002).

properties

IUPAC Name

7-chloro-5-[(2-chloro-6-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FNOS/c17-10-4-5-15-14(8-10)20(16(21)6-7-22-15)9-11-12(18)2-1-3-13(11)19/h1-5,8H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAQCYNBKUANGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-5-(2-chloro-6-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

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